7-Bromo-3-methoxyquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-methoxyquinolin-2-amine is a chemical compound with the molecular formula C10H9BrN2O and a molecular weight of 253.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 7-Bromo-3-methoxyquinolin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 3-methoxyquinolin-2-amine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the quinoline ring.
Industrial production methods for quinoline derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
7-Bromo-3-methoxyquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-methoxyquinolin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.
Industrial Chemistry: It is employed in the development of new materials and chemicals for industrial applications.
Wirkmechanismus
The mechanism of action of 7-Bromo-3-methoxyquinolin-2-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-3-methoxyquinolin-2-amine can be compared with other similar compounds, such as:
3-Methoxyquinolin-2-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-3-methoxyquinolin-2-amine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C10H9BrN2O |
---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
7-bromo-3-methoxyquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-4-6-2-3-7(11)5-8(6)13-10(9)12/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
FAEPOYNSLWWICG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C2C=C(C=CC2=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.